molecular formula C₂₂H₁₇D₁₄NO₂ B1161085 (rac-Tolterodine-d14) N-oxide

(rac-Tolterodine-d14) N-oxide

Cat. No.: B1161085
M. Wt: 355.57
Attention: For research use only. Not for human or veterinary use.
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Description

(rac-Tolterodine-d14) N-oxide is a deuterated, racemic derivative of Tolterodine, a muscarinic receptor antagonist used clinically to treat overactive bladder syndrome. The "d14" designation indicates that 14 hydrogen atoms in the molecule are replaced with deuterium, enhancing its stability for use as an internal standard in analytical methods such as LC-MS/MS . The N-oxide functional group arises from the oxidation of a tertiary amine in Tolterodine, altering its polarity, solubility, and metabolic profile. This modification is critical for studying pharmacokinetics, metabolite identification, and impurity profiling in pharmaceutical quality control .

Properties

Molecular Formula

C₂₂H₁₇D₁₄NO₂

Molecular Weight

355.57

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison with Pharmaceutical N-Oxides

Property This compound Ranitidine-N-oxide
CAS Number Not explicitly listed Not explicitly listed
Molecular Formula C₂₂H₁₄D₁₄N₂O₂ C₁₃H₂₂N₄O₃S
Application Analytical standard Pharmaceutical impurity
Deuteration Yes (14 D atoms) No

Natural Product Derivatives: Alkaloid N-Oxides

Alkaloid N-oxide derivatives, such as 10S,13aR-antofin N-oxide and tylophorin N-oxide from Ficus septica, exhibit diverse biological activities, including cytotoxicity and antimicrobial effects .

  • Structural Comparison :
    • Tolterodine N-oxide contains a deuterated benzyl group and a substituted pyrrolidine, whereas plant-derived N-oxide alkaloids (e.g., tylophorin N-oxide) feature polycyclic frameworks with fused aromatic rings .
  • Functional Contrast :
    • Biological Activity : Plant N-oxide alkaloids often target eukaryotic cells (e.g., anticancer activity), whereas Tolterodine N-oxide is pharmacologically inert and used for analytical purposes .

Metabolic and Toxicological Profiles

N-oxide groups can influence toxicity via redox cycling. For example, quinoxaline-1,4-dioxide derivatives generate reactive oxygen species (ROS) upon N-oxide reduction, leading to cytotoxicity . In contrast, this compound’s deuterated structure likely mitigates such reactivity, aligning with its use as a stable analytical tool.

Key Research Findings

  • Deuteration Advantage : The d14 label in this compound minimizes metabolic interference, enabling precise quantification in biological matrices .
  • Regulatory Significance : Similar to Ranitidine-N-oxide, Tolterodine N-oxide derivatives are monitored under ICH guidelines for impurity thresholds .

Q & A

Basic: What are the recommended analytical techniques for quantifying (rac-Tolterodine-d14) N-oxide in biological matrices?

Methodological Answer:
Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance precision. Key parameters include:

  • Column: Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particles).
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Quantification: Monitor transitions specific to the N-oxide moiety (e.g., m/z 326 → 176 for Tolterodine N-oxide and m/z 340 → 190 for the deuterated analog). Validate method sensitivity (LOQ ≤ 1 ng/mL) and accuracy (85–115% recovery) per FDA guidelines .

Basic: How should researchers synthesize and characterize this compound for reproducibility?

Methodological Answer:

  • Synthesis: Oxidize rac-Tolterodine-d14 using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (1:1.2 molar ratio, 24 hrs, 25°C).
  • Characterization: Confirm structure via 1^1H/13^13C NMR (e.g., N-oxide proton at δ 8.2–8.5 ppm) and high-resolution MS. Include purity analysis (HPLC ≥98%) and chiral chromatography to verify racemic integrity. Publish full synthetic protocols in the main text or supplementary materials to ensure reproducibility .

Advanced: How can computational models predict the mutagenic potential of this compound?

Methodological Answer:
Apply (Q)SAR frameworks to assess DNA reactivity:

  • Structural Alerts: Screen for aromatic N-oxide substructures linked to mutagenicity (e.g., benzooxadiazole subclass) using tools like Leadscope’s expert-rule-based model .
  • Dereplication: Cross-reference proprietary pharmaceutical databases to identify structural analogs with Ames test data.
  • Validation: Perform in vitro Ames tests (TA98 and TA100 strains ± S9 metabolic activation) to resolve discrepancies between model predictions and empirical data .

Advanced: What experimental strategies resolve contradictions in metabolic stability data for N-oxide derivatives?

Methodological Answer:

  • Comparative Assays: Conduct parallel studies using human liver microsomes (HLMs) and recombinant CYP3A4/CYP2D6 enzymes to identify isoform-specific contributions.
  • Data Normalization: Account for batch-to-b variability in enzyme activity using control substrates (e.g., testosterone for CYP3A4).
  • Mechanistic Analysis: Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish between oxidative degradation and enzymatic reduction pathways. Publish raw datasets with statistical uncertainty ranges to enable meta-analyses .

Advanced: How does the N-oxide motif influence receptor binding kinetics in Tolterodine analogs?

Methodological Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) to muscarinic receptors (e.g., M3 subtype).
  • Molecular Dynamics (MD): Simulate N-oxide interactions with receptor residues (e.g., Asp147 in M3) over 100-ns trajectories. Compare hydrogen-bonding patterns and binding free energies (MM-PBSA) between oxidized and non-oxidized forms.
  • In Vivo Correlation: Validate findings using bladder smooth muscle contraction assays in rodent models .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

  • Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Monitoring: Perform periodic HPLC checks (every 6 months) for degradation products (e.g., retro-reduction to Tolterodine). Use lyophilized forms for long-term storage (>2 years) .

Advanced: How can isotopic labeling (deuteration) impact the pharmacokinetic analysis of N-oxide metabolites?

Methodological Answer:

  • Tracer Studies: Co-administer deuterated and non-deuterated Tolterodine in preclinical models to track metabolite formation via LC-MS isotopic separation.
  • Deuterium Isotope Effects (DIE): Assess metabolic switching (e.g., altered CYP-mediated oxidation) by comparing t1/2t_{1/2} and AUC ratios. Use kinetic isotope effect (KIE) calculations to quantify enzymatic preferences .

Advanced: What methodologies address conflicting data on N-oxide-mediated drug-drug interactions?

Methodological Answer:

  • CYP Inhibition Screening: Test this compound against a panel of CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro inhibition constants (KiK_i) with population pharmacokinetic data to predict clinical interaction risks. Disclose model assumptions (e.g., hepatic blood flow variability) in supplementary materials .

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